N-(Metoxicarbonil)glicina

Descripción general

Descripción

“N-(methoxycarbonyl)glycine” is a derivative of glycine, which is one of the simplest kinds of amino acids occurring in nature . It is chemically neutral and metabolically inert . It is a major amino acid that plays a significant role in various metabolic functions, antioxidative reactions, and neurological functions .

Synthesis Analysis

The synthesis of N-methylated polypeptides, which includes derivatives like “N-(methoxycarbonyl)glycine”, involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) of α-substituted amino acids and N-methylated NCAs of α-unsubstituted glycine derivatives (NNCAs) . The polymerization and the resulting polymers are tremendously affected by the steric demand of both the initiators and the monomers .Chemical Reactions Analysis

Glycine, the base molecule of “N-(methoxycarbonyl)glycine”, plays a significant role in various metabolic functions and antioxidative reactions . It is also involved in the Maillard reaction, a non-enzymatic reaction between reducing carbohydrates and amino compounds .Physical And Chemical Properties Analysis

Glycine is highly soluble in water and is said to be a polar molecule . It appears as a colorless crystalline solid having a sweet taste . It is said to be hydrophilic in nature due to the minimal side chain having one hydrogen atom .Aplicaciones Científicas De Investigación

- N-(Metoxicarbonil)glicina sirve como un bloque de construcción clave en la síntesis de péptidos. Los investigadores la utilizan para crear enlaces peptídicos y construir secuencias peptídicas complejas. Estos péptidos pueden ser posibles candidatos a fármacos, dirigidos a enfermedades o vías biológicas específicas .

- Los profármacos son compuestos inactivos que se transforman en formas activas dentro del cuerpo. This compound se puede utilizar como un profármaco, liberando glicina tras la activación metabólica. Los investigadores exploran esta estrategia para mejorar la administración de fármacos, mejorar la solubilidad y reducir la toxicidad .

- Los derivados de this compound pueden formar complejos estables con iones metálicos. Estos complejos tienen aplicaciones en catálisis, química bioinorgánica y ciencia de materiales. Por ejemplo, el quelato de magnesio tri-glicina (MgG₃) exhibe una notable solubilidad en agua y absorción celular, lo que lo convierte en un posible suplemento de magnesio .

- Los investigadores investigan los derivados de this compound como agentes de contraste para la resonancia magnética (RM) y la tomografía por emisión de positrones (PET). Estos agentes ayudan a visualizar tejidos, órganos o marcadores de enfermedades específicos in vivo .

- Incorporar this compound en estructuras poliméricas puede modificar las propiedades de los materiales. Influye en factores como la solubilidad, la resistencia mecánica y la biodegradabilidad. Los investigadores exploran estas modificaciones para sistemas de administración de fármacos, ingeniería de tejidos y recubrimientos .

- Los derivados de this compound encuentran aplicaciones en la agricultura. Pueden actuar como reguladores del crecimiento de las plantas, influyendo en el desarrollo de las plantas, la tolerancia al estrés y el rendimiento. Estos compuestos se estudian por sus efectos en la productividad y la resistencia de los cultivos .

Síntesis de Péptidos y Desarrollo de Fármacos

Diseño de Profármacos

Complejos Metálicos y Química de Coordinación

Agentes de Imagenología Biomédica

Química Polimerica y Ciencia de Materiales

Derivados de Aminoácidos en la Agricultura

Mecanismo De Acción

Mode of Action

It is known that glycine derivatives can play a role in peptide synthesis, acting as a temporary protecting group for the Na-group of an activated incoming amino acid . .

Biochemical Pathways

Glycine, the parent compound of N-(methoxycarbonyl)glycine, is involved in several biochemical pathways. It plays a role in inhibitory and excitatory neurotransmission in the central nervous system and facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate . Glycine is also involved in the synthesis of a multitude of biomolecules and substances . .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

N-(methoxycarbonyl)glycine is involved in glycine-related metabolic pathways . Glycine is an essential one-carbon (C1) metabolite nested in a complex network of cellular metabolism

Cellular Effects

These effects are expressed in multiple cell types and injury settings that lead to necrosis .

Temporal Effects in Laboratory Settings

Glycine, a related compound, has been shown to have sleep-promoting and hypothermic effects over time .

Metabolic Pathways

N-(methoxycarbonyl)glycine is likely involved in glycine-related metabolic pathways . Glycine is an essential one-carbon (C1) metabolite nested in a complex network of cellular metabolism

Propiedades

IUPAC Name |

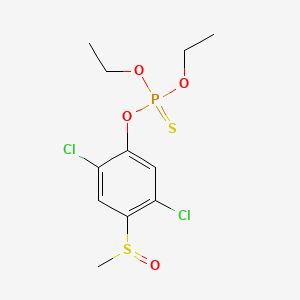

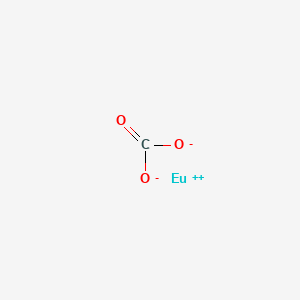

2-(methoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c1-9-4(8)5-2-3(6)7/h2H2,1H3,(H,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJKLBMVVHKFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332523 | |

| Record name | 2-[(methoxycarbonyl)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1670-97-9 | |

| Record name | N-Carbomethoxyglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(methoxycarbonyl)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-CARBOMETHOXYGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W26884250 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.